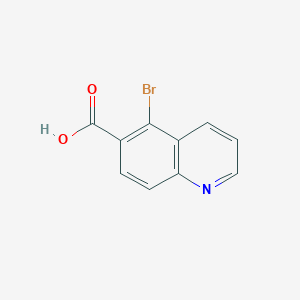

5-Bromoquinoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

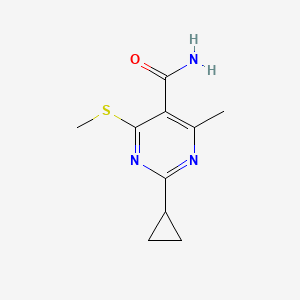

5-Bromoquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It is synthesized by the heating reaction between m-bromo-aniline, glycerol, m-bromo nitrobenzene, and concentrated sulfuric acid .

Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Bromoquinoline-6-carboxylic acid, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 5-Bromoquinoline-6-carboxylic acid consists of a fused benzene and pyridine ring, with a bromine atom attached to the 5th carbon atom and a carboxylic acid group attached to the 6th carbon atom .Chemical Reactions Analysis

Quinoline and its derivatives, including 5-Bromoquinoline-6-carboxylic acid, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The average mass of 5-Bromoquinoline-6-carboxylic acid is 252.064 Da, and its monoisotopic mass is 250.958176 Da .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

5-Bromoquinoline-6-carboxylic acid derivatives have been synthesized and evaluated for their potential anticancer properties against various human cancer cell lines, including renal, melanoma, and breast cancer. These compounds have also been tested for antimicrobial properties against a range of bacteria and fungi. Molecular docking studies further provide insights into their mode of action by identifying potential binding motifs within the active sites of key enzymes involved in cancer progression, such as dihydrofolate reductase and thymidylate synthase (E. N. Agbo et al., 2015).

Analytical Chemistry Applications

In the realm of analytical chemistry, novel bromoquinolinium reagents, closely related to 5-Bromoquinoline-6-carboxylic acid, have been developed for the efficient analysis of carboxylic acids in biological samples. These reagents facilitate the precolumn derivatization of carboxylic acids, enhancing their detection sensitivity in HPLC-MS systems. This approach has been successfully applied to the analysis of bile acids and free fatty acids in human plasma, demonstrating the reagent's utility in qualitative and quantitative analyses of biological samples (Y. Mochizuki et al., 2013).

Corrosion Inhibition

Derivatives of 5-Bromoquinoline-6-carboxylic acid have been investigated for their corrosion inhibition properties. Novel 8-hydroxyquinoline derivatives have shown promising results in inhibiting the acidic corrosion of mild steel, with their adsorption onto the steel surface following the Langmuir model. These findings are supported by experimental and computational studies, including DFT calculations and molecular dynamic simulations, which help to understand the mechanism of action of these inhibitors (M. Rbaa et al., 2018).

Antimycobacterial Activity

Compounds related to 5-Bromoquinoline-6-carboxylic acid have been designed and synthesized for their antitubercular activity. One study focused on 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which were evaluated against Mycobacterium tuberculosis, highlighting several analogs with promising antitubercular properties and lower cytotoxicity profiles, suggesting their potential as therapeutic agents (Sandeep Kumar Marvadi et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for 5-Bromoquinoline-6-carboxylic acid is not mentioned in the search results, quinoline derivatives are known for their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .

Direcciones Futuras

Quinoline and its derivatives, including 5-Bromoquinoline-6-carboxylic acid, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions in this field may involve the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities of quinoline derivatives.

Propiedades

IUPAC Name |

5-bromoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQNRMZMZRKAEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinoline-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2724037.png)

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2724038.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2724040.png)

![2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2724041.png)

![7-(3-methoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2724043.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2724044.png)

![3-[5-[(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B2724048.png)

![N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2724052.png)

![3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724055.png)